![molecular formula C21H23NO4 B2862377 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid CAS No. 895151-12-9](/img/structure/B2862377.png)
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid” is a chemical compound that is part of a class of compounds known as Fmoc-amino acids . These compounds are typically used in peptide synthesis . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of Fmoc-amino acids, such as “5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid”, typically starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Molecular Structure Analysis
The molecular formula of “5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid” is C21H23NO4 . The InChI code for this compound is 1S/C21H23NO4/c1-14(7-6-12-20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 .Chemical Reactions Analysis
Fmoc-amino acids, including “5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid”, are stable at room temperature and have a long shelf-life. They are useful as coupling agents in peptide synthesis .Physical And Chemical Properties Analysis
“5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid” is a solid at room temperature . Its molecular weight is 353.42 .Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS)
The application of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid is extensively documented in the context of Solid Phase Peptide Synthesis (SPPS). This compound, as part of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, facilitates the synthesis of peptides by offering a protective mechanism for amino acids during the peptide chain assembly. Fmoc amino acids, including the derivative of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid, have been pivotal in enhancing SPPS methodologies. These advances have led to the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins under a variety of conditions, showcasing the method's versatility and applicability to bioorganic chemistry (Fields & Noble, 2009).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Mode of Action
It’s worth noting that the fluorenylmethyloxycarbonyl (fmoc) group is commonly used in peptide synthesis for temporary protection of the amino group . The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .
Biochemical Pathways
Given its structure, it may be involved in peptide synthesis or modification pathways due to the presence of the fmoc group .
Result of Action
Given its structure, it may play a role in peptide synthesis or modification .
Action Environment
It’s worth noting that fmoc-protected amino acids are generally stable at room temperature and have a long shelf-life .
properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14(7-6-12-20(23)24)22-21(25)26-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRUBOXPRAQATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.